3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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Overview
Description
3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a useful research compound. Its molecular formula is C7H5N5S2 and its molecular weight is 223.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized using various techniques, including one-pot cyclocondensation and multicomponent approaches. These methods provide efficient and atom-economical routes for the creation of these compounds, as evidenced in studies by Idrees et al. (2019) and Sujatha et al. (2018) (Idrees, M., Kola, S., & Siddiqui, N., 2019); (Sujatha, K., Deshpande, R. P., Kesharwani, R., Babu, P., & Vedula, R. R., 2018).
Antimicrobial and Antifungal Activities
- These compounds exhibit promising antimicrobial activities. Studies have shown that some derivatives have significant action against both Gram-positive and Gram-negative bacterial strains, as well as notable antifungal properties (Idrees, M., Kola, S., & Siddiqui, N., 2019); (Taha, M., 2008).
Antitumor and Anticancer Properties
- Some synthesized compounds have shown significant antitumor activity. For instance, derivatives have demonstrated selective antitumor activity, and certain compounds have been identified with high antitumor potential, suggesting their usefulness in cancer treatment (Мирко, І. І., Горак, Ю. И., Чабан, Т. И., Драпак, І. В., & Матійчук, В. С., 2021); (Ding, H., & Li, D., 2011).
Synthesis Under Various Conditions
- Research has also explored the synthesis of these compounds under different conditions, including microwave irradiation and using various reagents, indicating the adaptability and diverse synthetic routes for these compounds (Ashry, E., Kassem, A., Abdel-Hamid, H., Louis, F., Khattab, S. N., & Aouad, M., 2007).
Potential Antiviral and HIV Inhibitory Effects
- There are indications that certain derivatives may possess antiviral activity, particularly against HIV. This is supported by docking studies and evaluations of HIV-1 and HIV-2 replication in cell lines (Khan, I., Hameed, S., Al-Masoudi, N., Abdul-Reda, N. A., & Simpson, J., 2014).
Mechanism of Action
The mechanism of action of these compounds is often related to their structure–activity relationship . They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5S2/c8-6-11-12-5(4-2-1-3-13-4)9-10-7(12)14-6/h1-3H,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMVVTSATQCRRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186726 |
Source
|
Record name | 3-(2-Thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80809-42-3 |
Source
|
Record name | 3-(2-Thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80809-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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